molecular formula C19H20ClN3OS2 B11460231 5-[(2-chlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

5-[(2-chlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

Cat. No.: B11460231
M. Wt: 406.0 g/mol
InChI Key: DMHMWCJRVFHTFI-UHFFFAOYSA-N
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Description

5-[(2-chlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine is a complex heterocyclic compound. It features a unique structure that includes a chlorophenyl group, a methylsulfanyl group, and a tricyclic system with oxygen, sulfur, and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine typically involves multi-step reactions. One common synthetic route includes:

    Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorobenzyl chloride, is reacted with sodium thiomethoxide to form 2-chlorobenzyl methyl sulfide.

    Cyclization: The intermediate is then subjected to cyclization reactions involving ethyl and methyl groups, along with other reagents, to form the tricyclic core structure.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms, leading to the formation of sulfoxides and nitroso derivatives.

    Reduction: Reduction reactions can target the chlorophenyl group or the tricyclic system, resulting in the formation of various reduced derivatives.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.

Major Products

    Oxidation Products: Sulfoxides, sulfones, and nitroso derivatives.

    Reduction Products: Reduced chlorophenyl derivatives and partially hydrogenated tricyclic systems.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and enzymes makes it a candidate for further investigation in drug development.

Medicine

In medicine, the compound’s potential anti-inflammatory and analgesic properties are of interest. Research is ongoing to evaluate its efficacy and safety as a therapeutic agent.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-[(2-chlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine involves its interaction with various molecular targets. These include:

    Enzymes: The compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways.

    Receptors: It may bind to certain receptors, modulating their activity and influencing cellular signaling.

    Membranes: The compound can integrate into biological membranes, altering their properties and affecting cell function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[(2-chlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine lies in its specific combination of functional groups and tricyclic structure. This configuration imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C19H20ClN3OS2

Molecular Weight

406.0 g/mol

IUPAC Name

5-[(2-chlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

InChI

InChI=1S/C19H20ClN3OS2/c1-3-19(2)8-12-14(9-24-19)26-17-15(12)16(21)22-18(23-17)25-10-11-6-4-5-7-13(11)20/h4-7H,3,8-10H2,1-2H3,(H2,21,22,23)

InChI Key

DMHMWCJRVFHTFI-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=C(CO1)SC3=NC(=NC(=C23)N)SCC4=CC=CC=C4Cl)C

Origin of Product

United States

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